molecular formula C14H14N2O3 B6389150 2-Amino-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid CAS No. 1261890-25-8

2-Amino-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6389150
CAS No.: 1261890-25-8
M. Wt: 258.27 g/mol
InChI Key: IVZDIBPAVSIZHD-UHFFFAOYSA-N
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Description

2-Amino-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid is a pyridine derivative characterized by an amino group at position 2, a 3-ethoxyphenyl substituent at position 5, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

2-amino-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-19-10-5-3-4-9(6-10)12-8-16-13(15)7-11(12)14(17)18/h3-8H,2H2,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZDIBPAVSIZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687500
Record name 2-Amino-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-25-8
Record name 2-Amino-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-ethoxyphenylacetonitrile. This intermediate is then subjected to cyclization with ethyl acetoacetate and ammonium acetate to yield the desired pyridine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Antimicrobial Activity

Pyridine derivatives with amino and carboxylic acid groups exhibit antimicrobial properties. For example:

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives showed moderate to strong activity against E. coli and S. aureus, attributed to the chloro and phenyl substituents enhancing membrane disruption .
  • 2-Amino-5-(4-fluorophenyl)pyridine-3-carboxylic acid demonstrated higher antifungal activity than non-fluorinated analogs, likely due to fluorine’s electronegativity improving target binding .

The 3-ethoxyphenyl group may reduce antimicrobial potency compared to halogenated analogs but improve selectivity due to reduced cytotoxicity .

Physicochemical Properties

Property 2-Amino-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid 6-Amino-5-cyano-2-(3-cyano-6-phenyl-pyridin-2-ylsulfanylmethyl)-4-pyridin-3-yl-4H-pyran-3-carboxylic acid ethyl ester
Molecular Weight ~290–300 g/mol (estimated) 495.564 g/mol
Solubility Moderate (carboxylic acid enhances hydrophilicity) Low (high molecular weight and ethyl ester reduce water solubility)
Reactivity Carboxylic acid allows salt formation Cyano and sulfanyl groups enable nucleophilic reactions

The target compound’s lower molecular weight and carboxylic acid group likely improve bioavailability compared to bulkier derivatives .

Research Implications

  • Drug Design : The 3-ethoxyphenyl group’s balance of hydrophobicity and polarity makes the compound a candidate for optimizing antimicrobial or anticancer agents with reduced off-target effects .
  • Agricultural Chemistry : While less potent than halogenated analogs, its structure could guide the development of eco-friendly herbicides with lower toxicity .

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